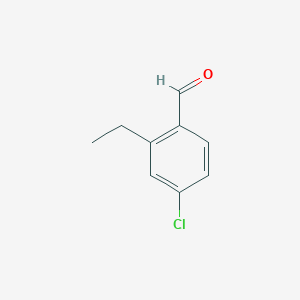
2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" is a derivative of the oxazole class of heterocyclic compounds, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. Oxazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of a related oxazole monomer, 4-Chloro-2,5-bis(4-fluorophenyl)oxazole, was successfully performed using a cyclization reaction of 4-fluorobenzoyl cyanide with 4-fluorobenzaldehyde . This method could potentially be adapted for the synthesis of "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-phosphorylated 5-amino-1,3-oxazoles has been reported, which involves the reaction of N-1,1,1,2-Tetrachloroethylamides with diethyl amidophosphites via the Arbuzov reaction . This approach could offer insights into the synthesis of chloroethyl-substituted oxazoles.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of a triazole-based compound with an oxazole moiety was determined using single-crystal X-ray diffraction analysis, revealing the presence of weak hydrogen and chalcogen bonds as well as unorthodox noncovalent interactions . These findings suggest that "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" may also exhibit similar noncovalent interactions, which could influence its chemical and biological properties.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, which shares a chlorophenyl moiety with the compound of interest, has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles . This suggests that the chlorophenyl group in oxazole derivatives can play a role in oxidation reactions. Furthermore, the fluorometric method developed for the analysis of a triazole derivative in animal feed could potentially be adapted for the analysis of "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" in various matrices .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The poly(aryl ether) synthesized from an oxazole monomer exhibited high thermal stability, as evidenced by thermogravimetric analysis (TGA) . This suggests that "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" may also possess high thermal stability. Additionally, the sensitivity of benzoxazole derivatives to pH and metal cations indicates that oxazole compounds can be designed to function as fluorescent probes . This property could be explored for "2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole" in the development of new sensing materials.
科学的研究の応用
1. Molecular Interactions and Structural Analysis
- Lp⋯π Intermolecular Interactions: A study by Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a chloro derivative. They focused on various intermolecular interactions, including C–H⋯O, C–H⋯π, and C–H⋯X (X = –F, –Cl), using Hirshfeld surface analysis and ab initio quantum mechanical calculations.
2. Synthesis and Characterization
- Novel Derivative Synthesis: The synthesis of novel 2,4,5-trisubstituted oxazole derivatives was explored by Liu et al. (2009). These compounds displayed significant antiproliferative activity and were characterized using various techniques.
- Phosphorylated Derivatives: Kondratyuk et al. (2011) developed a method for synthesizing 4-phosphorylated 5-amino-1,3-oxazoles, expanding the range of possible derivatives.
- Extended Oxazole Synthesis: Patil and Luzzio (2016) reported on the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, demonstrating their utility in synthetic chemistry.
3. Applications in Fluorescence and Probing
- Fluorescent Probes in Lipid Membranes: Posokhov and Kyrychenko (2018) studied 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as fluorescent probes in lipid membranes, offering insights into the probe's behavior in different environments.
4. Physical-Chemical Properties and Polymers
- Polymer Synthesis and Characterization: Pimpha et al. (2004) synthesized a novel poly(aryl ether) containing a 4-Chloro-2,5-diphenyloxazole monomer, analyzing its thermal stability and molecular weight.
5. Antimicrobial and Antifungal Activities
- Antimicrobial Schiff and Mannich Bases: Karthikeyan et al. (2006) synthesized Mannich base compounds bearing a 2,4-dichloro-5-fluorophenyl moiety and tested them for antimicrobial activity, showing promising results.
特性
IUPAC Name |
2-(1-chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7(12)11-14-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKCSQWLOVHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

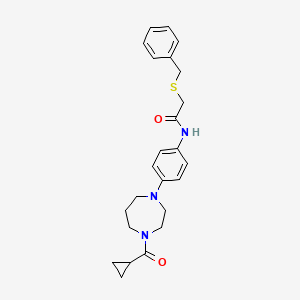
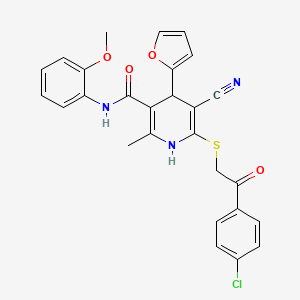
![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)
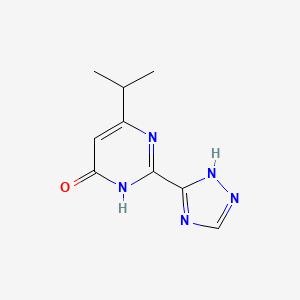
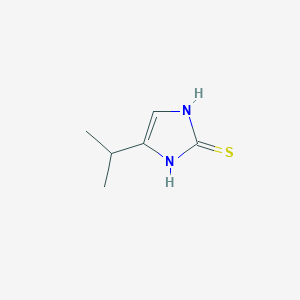
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
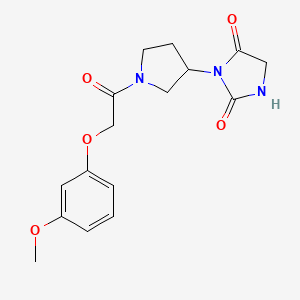
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

